CFI-402257 - 1610759-22-2

CFI-402257

Catalog Number: EVT-1724247
CAS Number: 1610759-22-2
Molecular Formula: C28H30N6O3
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Luvixasertib is an orally bioavailable, selective inhibitor of the dual specificity protein kinase TTK (monopolar spindle 1 kinase, Mps1), with potential antineoplastic activity. Upon administration, luvixasertib selectively binds to and inhibits the activity of Mps1. This inactivates the spindle assembly checkpoint (SAC) and accelerates mitosis, which results in chromosomal misalignment and missegregation, and mitotic checkpoint complex destabilization. This induces cell death in Mps1-overexpressing cancer cells. Mps1, a tyrosine and serine/threonine kinase expressed in proliferating normal tissues, is essential for proper SAC functioning and chromosome alignment. Overexpressed in various human tumors, Mps1 plays a key role in uncontrolled tumor cell growth.
Overview

CFI-402257 is a small-molecule inhibitor specifically targeting the Mps1 kinase, also known as TTK (threonine tyrosine kinase). This compound has garnered attention for its potential in cancer therapy due to its ability to disrupt the spindle assembly checkpoint, leading to chromosomal missegregation and cell death in cancer cells. The compound was identified during a drug discovery program aimed at developing potent and selective inhibitors for Mps1 .

Source

CFI-402257 was synthesized as part of a research initiative focused on developing inhibitors for Mps1. It has been evaluated in various preclinical models, demonstrating significant antitumor activity against several cancer types, including colorectal and triple-negative breast cancers .

Classification

CFI-402257 falls under the category of kinase inhibitors, specifically targeting the Mps1/TTK pathway. It is classified as an anticancer agent due to its mechanism of action that leads to tumor cell death through the induction of aneuploidy .

Synthesis Analysis

Methods

The synthesis of CFI-402257 involves several key steps:

  1. Initial Synthesis: The precursor compounds are synthesized through standard organic chemistry techniques, including coupling reactions and deprotection steps.
  2. Suzuki–Miyaura Coupling: This method is employed to form key carbon-carbon bonds necessary for constructing the pyrazolopyrimidine core structure .
  3. Optimization: The synthesis process has undergone optimization to enhance bioavailability and potency, focusing on modifying physicochemical properties without compromising activity .

Technical Details

The synthesis typically incorporates intermediate compounds that undergo various transformations, including:

  • Formation of Pyrazolopyrimidines: Utilizing specific reagents to ensure high yield and purity.
  • Final Product Isolation: Purification methods such as recrystallization or chromatography are used to isolate CFI-402257 in its active form .
Molecular Structure Analysis

Structure

CFI-402257 is characterized by a complex molecular structure that includes a pyrazolopyrimidine core with specific substituents that enhance its binding affinity to the Mps1 kinase. The structural formula is critical for understanding its interaction with biological targets.

Data

Key structural data includes:

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: 258.32 g/mol
  • Specific functional groups that contribute to its selectivity and potency against Mps1 .
Chemical Reactions Analysis

Reactions

CFI-402257 primarily acts through competitive inhibition of the Mps1 kinase activity. The compound binds to the ATP-binding site of Mps1, preventing phosphorylation events that are crucial for mitotic progression.

Technical Details

The reaction mechanism involves:

  • Inhibition of Autophosphorylation: CFI-402257 inhibits the autophosphorylation of Mps1 at specific threonine and serine residues, leading to impaired function of the kinase.
  • Induction of Aneuploidy: By disrupting normal cell cycle progression, CFI-402257 causes aneuploidy, which is a hallmark of cancer cell death .
Mechanism of Action

Process

The mechanism by which CFI-402257 exerts its anticancer effects involves several steps:

  1. Inhibition of Mps1 Activity: The compound binds to Mps1, inhibiting its kinase activity.
  2. Disruption of Spindle Assembly Checkpoint: This leads to improper chromosome alignment during metaphase.
  3. Induction of Cell Death: The resulting chromosomal errors trigger apoptotic pathways in cancer cells, leading to cell death .

Data

In vitro studies have shown that CFI-402257 has an effective concentration (EC50) value around 6.5 nM for inhibiting Mps1 activity, demonstrating high potency against cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

CFI-402257 exhibits several notable physical properties:

  • Solubility: It shows moderate solubility in organic solvents, which is crucial for its bioavailability.
  • Stability: The compound remains stable under physiological conditions, allowing for effective therapeutic use.

Chemical Properties

Key chemical properties include:

  • pKa Value: Indicates its ionization state at physiological pH.
  • LogP Value: Reflects lipophilicity, influencing absorption and distribution within biological systems.

These properties are essential for understanding its pharmacokinetics and potential therapeutic applications .

Applications

Scientific Uses

CFI-402257 has significant potential in various scientific applications:

  • Cancer Research: It serves as a valuable tool for studying the mechanisms underlying mitotic regulation and chromosomal stability.
  • Therapeutic Development: Due to its selective inhibition of Mps1, it is being explored as a treatment option for solid tumors resistant to conventional therapies.

Preclinical studies have demonstrated promising results in xenograft models, supporting further clinical evaluation .

Discovery and Rational Design of CFI-402257

Scaffold Hopping Strategies for TTK Inhibitor Development

The discovery of CFI-402257 originated from a systematic scaffold hopping approach targeting threonine tyrosine kinase (TTK, also known as Mps1). Initial efforts focused on imidazo[1,2-a]pyrazines, which showed biochemical potency but suffered from poor solubility and dissolution-limited oral exposure [1] [7]. To address these limitations, researchers explored bioisosteric replacements, first transitioning to pyrazolo[1,5-a][1,3,5]triazines. While this scaffold retained TTK inhibitory activity (Ki values < 5 nM), rodent pharmacokinetic (PK) studies indicated suboptimal exposure due to low solubility at physiological pH [1].

A pivotal carbon-for-nitrogen substitution at position 3 yielded the pyrazolo[1,5-a]pyrimidine core, enhancing basicity and low-pH solubility. This scaffold hop significantly improved cellular potency (GI₅₀ values reduced by 3–10 fold) and oral bioavailability in mice (e.g., compound 7 showed 77% bioavailability vs. <20% in earlier triazines) [1] [7]. The strategy balanced target engagement with drug-like properties, enabling progression to in vivo tumor models.

Table 1: Evolution of TTK Inhibitor Scaffolds

Scaffold GenerationRepresentative CompoundTTK IC₅₀ (nM)Cell GI₅₀ (nM)Mouse Oral BA (%)
Imidazo[1,2-a]pyrazinesPatent compounds1–5500–1000<20
Pyrazolo[1,5-a]triazinesCompound 20.835015
Pyrazolo[1,5-a]pyrimidinesCFI-4022571.76.553–114 [1] [8]

Structural Optimization of Pyrazolo[1,5-a]pyrimidine Derivatives

Lead optimization of the pyrazolo[1,5-a]pyrimidine core targeted three regions to enhance potency and pharmacokinetics:

  • Hydrophobic Pocket Binders: The 5-position aryloxy group (e.g., pyridin-2-yloxy in CFI-402257) engaged Pro673 and Val539 via hydrophobic interactions. Replacing chlorides with substituted aryloxy groups boosted enzymatic potency 10-fold (e.g., compound 8: IC₅₀ = 0.2 nM) [1].
  • Solvent-Exposed Region: Incorporation of polar moieties at the solvent-accessible 7-position improved solubility without sacrificing potency. A morpholinoethylamino group (compound 10) achieved cellular EC₅₀ = 6.5 nM, while hydroxyalkylamines (e.g., compound 14) enhanced acidic solubility (0.5 mg/mL at pH 1) [1] [7].
  • Hydrophobic Tail Optimization: The N-cyclopropyl-2-methylbenzamide group at position 3 was critical for anchoring the hinge region via hydrogen bonds to Gly605 and hydrophobic contacts with Lys553/Ile663 [1] [4]. Stereoselective introduction of ((1s,3s)-3-hydroxy-3-methylcyclobutyl)methyl (CFI-402257) balanced metabolic stability and bioavailability (rat Cl = 14 mL/min/kg; BA = 53%) [7].

Table 2: Key Pyrazolo[1,5-a]pyrimidine Analogs and Properties

CompoundR¹ (Position 5)R² (Position 7)TTK Ki (nM)Aqueous Solubility (pH 1, mg/mL)CYP 3A4 IC₅₀ (μM)
83-CN-PhOMorpholinoethyl0.20.03>10
10Pyridin-2-yloxyMorpholinoethyl0.10.050.78
17 (cis)Pyridin-2-yloxytrans-4-OH-cyclohexyl0.10.422.0
CFI-402257Pyridin-2-yloxy(1s,3s)-3-OH-3-Me-cyclobutyl0.10.510.51 [1] [8]

Role of X-ray Crystallography in Binding Mode Elucidation

X-ray co-crystallography of compound 9 (a precursor with TTK Ki = 0.1 nM) revealed critical binding interactions driving potency and selectivity [1] [4]:

  • Hinge Region Engagement: The pyrazolo[1,5-a]pyrimidine core formed dual hydrogen bonds between its anilino nitrogen (N1) and pyrazolo nitrogen (N2) with the backbone NH and carbonyl of Gly605.
  • Hydrophobic Pocket Occupation: The 5-aryloxy group (e.g., pyridin-2-yloxy) inserted into a ribose-binding pocket lined with Pro673, Val539, and Leu654, with optimal fit achieved via meta-substitution on the aryl ring.
  • Activation Loop Coordination: The N-cyclopropyl-2-methylbenzamide carbonyl oxygen coordinated Lys553, while its NH donated a bond to the Ile663 carbonyl. This stabilized a unique 11/2-type inhibition mode, explaining the >260-fold selectivity over other kinases [4].
  • Solvent-Exposed Interactions: The morpholino group in early analogs occupied a solvent channel, enabling tolerance for polar substituents (e.g., hydroxycyclobutyl in CFI-402257) to modulate solubility [1].

These structural insights guided the design of CFI-402257, ensuring deep insertion into the TTK ATP-binding site while minimizing off-target interactions.

Pharmacokinetic and Physicochemical Property Modulation

Optimization of CFI-402257 focused on enhancing oral exposure through strategic modifications:

  • Solubility-Property Balance: Incorporation of weakly basic pyridyl groups and tertiary alcohols (e.g., 3-hydroxy-3-methylcyclobutyl) increased solubility in gastric fluid (0.51 mg/mL at pH 1) while maintaining permeability. This contrasted with primary alcohols (e.g., compound 17), which underwent rapid in vivo isomerization [1] [7].
  • Salt Formation: Hydrochloride salt formation improved crystallinity and oral absorption, yielding 99.22% purity suitable for in vivo studies [8].
  • Species-Independent PK: CFI-402257 exhibited low clearance in rats (Cl = 14 mL/min/kg) and dogs (Cl = 4.9 mL/min/kg), with oral bioavailability exceeding 50% in both species. Dosing formulations used 5% DMSO/95% corn oil (0.3 mM) or aqueous suspensions (5 mg/mL in CMC-Na) for xenograft studies [1] [8].
  • CYP Profile: Moderate CYP3A4 inhibition (IC₅₀ = 0.51 μM) necessitated monitoring in clinical settings, though off-target kinase inhibition was negligible (>262 kinases screened at 1 μM) [1] [4].

Table 3: Pharmacokinetic Parameters of CFI-402257 Across Species

SpeciesIV Cl (mL/min/kg)PO AUCINF (h·μg/mL)Oral Bioavailability (%)MTD (mg/kg QD)
MouseNot reported3.4776.5
Rat143.45315
Dog4.925114Not reported [1] [4]

Properties

CAS Number

1610759-22-2

Product Name

CFI-402257

IUPAC Name

N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide

Molecular Formula

C28H30N6O3

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H30N6O3/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35)

InChI Key

PMQUGSPFUBGJCZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6

Synonyms

CFI-402257

Canonical SMILES

CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.